4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, an oxadiazole ring, and a triazole ring, all of which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The oxadiazole and triazole rings are aromatic and relatively stable, but they can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterisation in Metal Complexes
- The compound has been used in the synthesis of ruthenium complexes, where it acts as a ligand. These complexes are characterized by various methods including X-ray crystallography and spectroscopy. They exhibit interesting acid-base properties and electronic structures useful in inorganic chemistry research (O'Brien et al., 2004).
Role in Efficient and Flexible Catalysts
- It contributes to the synthesis of pyridine-bis(oxazoline) catalysts. These catalysts show high enantioselectivity in reactions and are significant in studying the relationships between molecular structures and catalytic activities (Desimoni et al., 2005).
Antimicrobial Activity Studies
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The study of such compounds contributes to the development of new antimicrobial agents (Bayrak et al., 2009).
Applications in Organic Light-Emitting Diodes (OLEDs)
- The compound is instrumental in creating materials for OLEDs. It shows potential in improving the efficiency and performance of electronic devices (Shih et al., 2015).
Synthesis of Thermally Stable Polymers
- It plays a role in the synthesis of new polyimides and poly(amide-imide) with high thermal stability. Such polymers have applications in materials science, especially in creating materials resistant to high temperatures (Mansoori et al., 2012).
Development of Novel Pyridine Derivatives
- The compound is central to the synthesis of various pyridine derivatives, which are important in medicinal chemistry and drug development due to their potential biological activities (Flefel et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural components, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Pharmacokinetics
Predicted data for similar compounds suggest moderate water solubility and a logP value around 1.45, indicating a balance between hydrophilic and lipophilic properties . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity. The presence of other molecules could either enhance or inhibit its action through synergistic or antagonistic effects .
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3/c1-30-18-9-8-16(14-19(18)31-2)23-25-22(27-32-23)20-21(15-10-12-24-13-11-15)29(28-26-20)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDSGGYPCZLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine |
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